4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties
Preparation Methods
The synthesis of 4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole core.
Introduction of Substituents:
Formation of the Carbamothioyl Group: The reaction of the benzoxazole derivative with isothiocyanates to form the carbamothioyl group.
Final Coupling: The coupling of the benzoxazole derivative with 4-chlorobenzoyl chloride to form the final compound.
Industrial production methods may involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and efficiency .
Chemical Reactions Analysis
4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Scientific Research Applications
4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Antimicrobial Activity: It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, making it a candidate for the development of anti-inflammatory drugs.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . It also interacts with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can be compared with other benzoxazole derivatives, such as:
2-(4-chlorophenyl)benzoxazole: Known for its antimicrobial and antifungal properties.
5-methyl-2-(4-nitrophenyl)benzoxazole: Exhibits anticancer and anti-inflammatory activities.
2-(4-methoxyphenyl)benzoxazole: Used in the development of fluorescent probes and sensors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamothioyl group, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-2-14-3-12-20-19(13-14)26-22(29-20)16-6-10-18(11-7-16)25-23(30)27-21(28)15-4-8-17(24)9-5-15/h3-13H,2H2,1H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSCZILRYQBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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